3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a complex organic compound classified within the biquinoline family. Its molecular formula is , and it has a molar mass of approximately 288.34 g/mol. The compound is recognized for its potential biological activities and applications in medicinal chemistry, making it a subject of interest in various scientific studies .
The compound is identified by the Chemical Abstracts Service (CAS) number 918645-77-9. Biquinolines, including this compound, are known for their diverse pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory activities. The structural uniqueness of 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one arises from its two interconnected quinoline moieties, contributing to its biological relevance .
The synthesis of 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one can be achieved through various methods, including:
Specific synthetic routes may include the use of reagents like acetic anhydride or phosphorous oxychloride under controlled conditions to facilitate the formation of the desired product .
The molecular structure of 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one features a bicyclic system with two fused quinoline rings. The structural representation can be described as follows:
This compound's structure allows for various interactions with biological targets, enhancing its potential utility in medicinal applications .
3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one can participate in several chemical reactions:
These reactions often require specific reagents and conditions to ensure successful transformations while maintaining the integrity of the biquinoline structure .
The mechanism of action for 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one involves several biochemical interactions:
These mechanisms contribute to its observed biological effects and therapeutic applications in cancer treatment and other diseases .
The physical properties of 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one include:
Chemical properties include its stability under ambient conditions and reactivity with various functional groups during synthetic transformations. The compound's properties make it suitable for further modifications aimed at enhancing its pharmacological profile .
The applications of 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one extend into several scientific fields:
Research continues to explore the full scope of its biological activities and possible therapeutic uses .
The construction of the biquinoline scaffold in 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (molecular formula: C₂₃H₂₄N₂O, MW: 344.4 g/mol) relies on convergent synthetic strategies. Two principal pathways dominate:
Copper-Catalyzed Intramolecular Cyclization: Easton and Cassady's pioneering work demonstrated that N-propargylanilines undergo copper(I)-mediated cyclization to form dihydroquinoline intermediates. For the biquinoline system, Williamson's adaptation uses CuCl catalysis in refluxing toluene (48–72 hours), enabling the fusion of two quinoline units. This method yields the bicyclic core at 35–75% efficiency, accommodating both electron-donating and withdrawing substituents [5].
Palladium-Catalyzed Cross-Coupling: A high-yielding route employs Suzuki-Miyaura coupling between preformed 3-bromoquinoline and quinoline-3-boronic acid derivatives. This method assembles the biaryl linkage central to the biquinoline skeleton, with subsequent ring closure achieving 68–82% yields [3].
Table 1: Key Pathways for Biquinoline Core Synthesis
Method | Catalyst System | Reaction Conditions | Yield Range | Key Limitations |
---|---|---|---|---|
Copper-Catalyzed Cyclization | CuCl (10 mol%) | Toluene, reflux, 48–72 h | 35–75% | Sensitive to steric bulk |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 24 h | 68–82% | Requires halogenated precursors |
The critical 3-methyl group is installed via:
Nucleophilic Methylation: Treatment of the biquinoline-2-one precursor with methyl iodide in DMF/K₂CO₃ at 60°C, achieving >85% regioselectivity at the C3 position. This SN₂ reaction is favored by the enolizable carbonyl adjacent to the reaction site [3] [4].
Reductive Amination: For dihydroquinoline precursors not bearing the methyl group, condensation with formaldehyde followed by NaBH₃CN reduction introduces the methyl substituent. This method is compatible with acid-sensitive functional groups and proceeds at room temperature [5].
Cyclization to form the lactam ring employs ZnBr₂-mediated dehydration (48–60 hours, CH₂Cl₂), closing the dihydroquinolin-2-one ring with 48–80% efficiency. Microwave-assisted cyclization (150°C, DMF) reduces this step to 30 minutes while preserving yield [8].
Table 2: Methylation and Cyclization Optimization
Technique | Reagents | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
Nucleophilic Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 h | 78–85% | >90% at C3 |
Reductive Amination | HCHO, NaBH₃CN | MeOH, rt, 6 h | 70–75% | N/A |
Zinc Bromide Cyclization | ZnBr₂ | CH₂Cl₂, rt, 48–60 h | 48–80% | N/A |
Solvent polarity profoundly impacts cyclization efficiency:
Catalyst systems are optimized for specific steps:
The non-planar conformation of the dihydroquinoline ring introduces stereogenic centers, leading to challenges:
Racemization at C3/C4: The methyl-bearing C3 center epimerizes under basic conditions due to enolization. Using non-nucleophilic bases (e.g., DBU) during methylation limits racemization to <5% [3] [5].
Atropisomerism: Restricted rotation between quinoline units generates stable atropisomers. Purkaita and Blechert's domino reaction protocol leverages chiral Zn-complexes (e.g., 23) and anilinium salts (24) to induce enantioselectivity (up to 88% ee) in dihydroquinoline formation [5].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3